Terfenadine-d10

Description

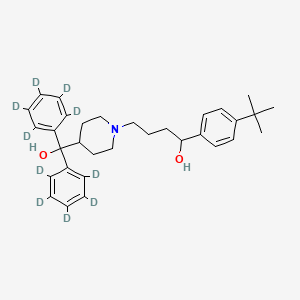

Structure

3D Structure

Properties

Molecular Formula |

C32H41NO2 |

|---|---|

Molecular Weight |

481.7 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butan-1-ol |

InChI |

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/i4D,5D,6D,7D,8D,9D,11D,12D,13D,14D |

InChI Key |

GUGOEEXESWIERI-QGGPENBRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Terfenadine D10

Synthetic Pathways for Deuterated Terfenadine (B1681261) Analogues

The synthesis of deuterated terfenadine analogues like Terfenadine-d10 involves multi-step chemical processes designed to introduce deuterium (B1214612) at specific, stable positions within the molecule. The synthetic routes for these analogues often differ significantly from those of their non-deuterated counterparts. wpmucdn.com Common strategies include the use of deuterated reagents and catalytic exchange reactions.

Two prominent methods for preparing this compound are:

Reductive Deuteration of Ketone Intermediates : This pathway involves the use of a deuterating agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to reduce a ketone precursor of terfenadine. This method effectively introduces deuterium atoms at specific sites. benchchem.com

Catalytic Hydrogen-Deuterium Exchange : This technique uses deuterium gas (D₂) or deuterated solvents like heavy water (D₂O) in the presence of a metal catalyst (e.g., palladium) to exchange hydrogen atoms with deuterium atoms on the aromatic rings of a terfenadine precursor. benchchem.combenchchem.com This method can achieve high levels of deuteration, often between 85-95%, at the targeted positions. benchchem.com

A stepwise synthesis approach can also be employed, which involves building the molecule with already deuterated fragments. For instance, a deuterated benzophenone (B1666685) intermediate can be synthesized and then coupled with a deuterated piperidine (B6355638) ring fragment to construct the final deuterated terfenadine molecule. benchchem.com

| Synthetic Pathway | Key Reagents | Typical Positions of Deuteration |

| Reductive Deuteration | Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄) | Carbonyl group reduction sites |

| Catalytic H/D Exchange | D₂ gas, D₂O, Palladium catalyst | Aromatic rings, C-2 and C-6 of piperidine ring |

| Stepwise Synthesis | Deuterated benzophenone, Deuterated 4-piperidinobutanol | Specific fragments as per deuterated starting materials |

Purity and Isotopic Enrichment Assessment in Synthesis

Ensuring the chemical purity and isotopic enrichment of this compound is a critical quality attribute. bvsalud.org Isotopic impurities, which include molecules with fewer than the desired number of deuterium atoms (isotopologues), can affect the accuracy of the analytical methods for which the standard is used. bvsalud.org Therefore, rigorous analytical techniques are employed to characterize the final product.

Key Analytical Techniques:

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) : These are the primary tools for determining isotopic purity. rsc.orgnih.gov By analyzing the mass-to-charge ratio, MS can distinguish between the desired deuterated compound and any non-deuterated or partially deuterated species. rsc.org HR-MS offers high accuracy and resolution, allowing for the clear identification of different isotopolog ions. nih.gov The relative abundance of these ions is used to calculate the percentage of isotopic purity. nih.gov

Defining Isotopic Purity and Enrichment:

Isotopic Enrichment : This term refers to the mole fraction of the specific isotope (deuterium) at a particular labeled position in the molecule, expressed as a percentage. isotope.com

Isotopic Purity : This represents the percentage of molecules in the sample that have the desired number of deuterium labels. rsc.org For example, a sample of this compound with 99% isotopic purity contains 99% of the d10 species. rsc.orgrsc.org

A combination of these analytical methods provides a comprehensive evaluation, ensuring that the synthesized this compound meets the high standards required for its use in regulated pharmaceutical analysis. pharmaffiliates.comrsc.org

Advanced Analytical Method Development and Validation Utilizing Terfenadine D10

Chromatographic Methodologies for Quantification

The separation of Terfenadine-d10 from its unlabeled counterpart and other matrix components is fundamental to its role as an internal standard. High-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UHPLC), and, to a lesser extent, gas chromatography (GC) are the primary techniques employed for this purpose.

HPLC methods are widely developed for the quantification of terfenadine (B1681261) in biological matrices, with this compound used as the internal standard. The development of these methods focuses on achieving optimal separation, peak shape, and sensitivity. A typical HPLC method involves a reversed-phase column, such as a C18, with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer). The pH of the mobile phase is a critical parameter, as terfenadine is a basic, non-polar compound, and its retention is significantly affected by pH changes.

For instance, at a higher pH, terfenadine is in its neutral state and is more strongly retained on a C18 column. chromatographyonline.com The selection of the organic modifier and the gradient elution profile are also optimized to ensure baseline separation from potential interferences. Fluorescence detection has been used for the analysis of terfenadine and its acid metabolite in plasma, offering additional selectivity. nih.gov

Table 1: Example HPLC Method Parameters for Terfenadine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 20 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 220 nm or Fluorescence |

| Internal Standard | This compound |

UHPLC technology offers significant advantages over conventional HPLC for the analysis of terfenadine and its metabolites, including enhanced selectivity, sensitivity, and throughput. chromatographyonline.com By utilizing sub-2 µm particle columns, UHPLC systems can operate at higher pressures, leading to faster analysis times and improved resolution. The increased peak capacity of UHPLC is particularly beneficial in complex biological matrices, where baseline separation from endogenous components is crucial.

The transition from HPLC to UHPLC methods for terfenadine analysis, with this compound as the internal standard, allows for a reduction in solvent consumption and shorter run times, making it a more cost-effective and environmentally friendly approach. chromatographyonline.com The principles of method development are similar to HPLC, involving the optimization of column chemistry, mobile phase composition, and gradient conditions to achieve the desired separation.

Gas chromatography is generally not a suitable technique for the direct analysis of terfenadine or this compound due to their high molecular weight and low volatility. However, GC could be considered for the analysis of smaller, more volatile metabolites of terfenadine. For GC analysis to be feasible, these metabolites would likely require a derivatization step to increase their volatility and thermal stability. jfda-online.com

Common derivatization techniques include silylation, acylation, and alkylation, which modify polar functional groups (such as hydroxyl or carboxyl groups) to make the analytes more amenable to GC analysis. researchgate.netsigmaaldrich.com The development of a GC-based method would necessitate a thorough investigation of appropriate derivatization reagents and reaction conditions to ensure complete and reproducible conversion of the metabolites. To date, LC-based methods remain the standard for the analysis of terfenadine and its metabolites due to these challenges.

Mass Spectrometric Techniques in Bioanalysis

Mass spectrometry, particularly when coupled with liquid chromatography, provides the high sensitivity and selectivity required for the quantification of drugs and their metabolites in biological fluids. This compound is an ideal internal standard for these applications.

LC-MS/MS is the gold standard for the bioanalysis of terfenadine, offering excellent sensitivity and specificity. In these methods, this compound is added to the samples at a known concentration early in the sample preparation process. The optimization of an LC-MS/MS method involves several key steps. First, the mass spectrometric parameters for both terfenadine and this compound are determined by direct infusion into the mass spectrometer. This includes selecting the precursor and product ions for multiple reaction monitoring (MRM) and optimizing the collision energy and other source parameters.

The chromatographic conditions are then optimized to ensure that the analytes are well-separated from matrix components that could cause ion suppression or enhancement. Sample preparation is also a critical aspect, with techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) commonly used to clean up the sample and concentrate the analytes before injection into the LC-MS/MS system.

Table 2: Illustrative LC-MS/MS Parameters for Terfenadine Quantification

| Parameter | Terfenadine | This compound (Internal Standard) |

|---|---|---|

| Precursor Ion (m/z) | 472.3 | 482.3 |

| Product Ion (m/z) | 436.3 | 446.3 |

| Collision Energy (eV) | 25 | 25 |

| Dwell Time (ms) | 200 | 200 |

Electrospray ionization (ESI) is the most common ionization technique used for the LC-MS/MS analysis of terfenadine, typically operating in the positive ion mode. ESI is a soft ionization technique that allows for the generation of intact molecular ions, which are then subjected to tandem mass spectrometry.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of operation in tandem mass spectrometry. In an MRM experiment, the first quadrupole is set to select the precursor ion of the analyte (e.g., m/z 472.3 for terfenadine), which is then fragmented in the collision cell. The third quadrupole is then set to monitor for a specific product ion (e.g., m/z 436.3 for terfenadine). This specific transition from precursor to product ion is highly characteristic of the analyte, minimizing the likelihood of interference from other compounds in the matrix. A separate MRM transition is monitored for the internal standard, this compound. The ratio of the peak area of the analyte to that of the internal standard is then used to construct a calibration curve and quantify the analyte in unknown samples.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) Imaging in Research

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) imaging is a powerful technique used to visualize the spatial distribution of molecules, including drugs and their metabolites, directly from tissue surfaces. In pharmaceutical research, this method provides critical insights into drug absorption, distribution, and potential toxicity.

In a notable study, DESI-MS imaging was employed to investigate the distribution of a cassette of four orally administered drugs, which included terfenadine, in animal tissues. nih.gov This research utilized a triple-quadrupole (TQ) mass analyzer, which demonstrated superior sensitivity compared to the more conventional time-of-flight (TOF) analyzers for this application. The platform's high scan rate of up to 10 scans per second allowed for a detailed investigation into the desorption and ionization processes of both the administered drugs and endogenous lipids. nih.gov

The optimization of operational parameters was crucial for improving compound coverage. For instance, researchers examined the effect of dwell time—the time the mass spectrometer spends acquiring data for a specific ion—on the relative abundance of detected compounds. The findings showed that for highly abundant compounds like terfenadine and certain endogenous lipids, relative abundances increased with shorter dwell times. nih.gov This understanding of desorption kinetics and its relationship with the speed of the sample stage movement is essential for optimizing DESI-MSI experiments. nih.gov The improved performance enabled by the TQ-based system allowed for more effective mapping of drug distribution and spatially resolved profiling of drug-induced effects. nih.gov Ion images generated from these studies clearly show the distribution of terfenadine within tissue sections, providing a visual representation of its localization. nih.gov

| Compound | Dwell Time Dependence | Observation Notes |

|---|---|---|

| Terfenadine | Abundance increased with shorter dwell times | Demonstrates behavior typical of highly abundant analytes in this DESI-MSI setup. nih.gov |

| Endogenous Lipids (e.g., Phosphatidylcholines) | Abundance increased with shorter dwell times | Similar behavior to Terfenadine, indicating high abundance and efficient ionization. nih.gov |

| Erlotinib | No direct dependence | Signal intensity was not significantly affected by changes in dwell time under the tested conditions. nih.gov |

| Olanzapine | No direct dependence | Signal intensity remained stable across the tested dwell times. nih.gov |

Method Validation Frameworks for Deuterated Internal Standards

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of quantitative bioanalysis using mass spectrometry. These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This property makes them ideal for correcting variations in sample preparation and instrument response. A robust method validation framework is essential to ensure that the analytical method is reliable, accurate, and reproducible.

Selectivity and Specificity Evaluation

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Specificity is the ultimate form of selectivity, proving the method's ability to assess unequivocally the target analyte.

The use of a deuterated internal standard like this compound significantly enhances selectivity in mass spectrometry-based assays. Because this compound and terfenadine are chemically identical, they co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer's source. texilajournal.com However, they are readily distinguished by their mass-to-charge (m/z) ratio. This mass difference allows the instrument to selectively monitor the specific ions for both the analyte and the internal standard, minimizing the risk of interference from other compounds in the complex biological matrix. lcms.cznih.gov This approach ensures that the detected signal corresponds only to the compound of interest, thereby providing high confidence in the quantitative results.

Linearity and Calibration Curve Characterization

Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical method over a defined range. For methods employing an internal standard, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (Terfenadine/Terfenadine-d10) against the known concentration of the analyte.

A typical validation for a terfenadine assay using a deuterium-labeled internal standard demonstrated a linear range from 0.1 to 5.0 ng/mL in human plasma. nih.gov The reliability of the linear model is assessed by the coefficient of determination (r²), which should ideally be close to 1.0, with a value of >0.999 often being a target for bioanalytical methods. nih.gov The use of a deuterated internal standard helps to maintain this linearity even when matrix effects or extraction inconsistencies are present, as both the analyte and the standard are affected proportionally.

Accuracy and Precision Determination

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. Both are critical for a validated analytical method. Deuterated internal standards are instrumental in achieving high accuracy and precision. texilajournal.com

Accuracy is often expressed as the percent relative error (%RE), while precision is reported as the relative standard deviation (%RSD) or coefficient of variation (%CV). ui.ac.id In a validated LC-MS-MS method for terfenadine using a deuterium-labeled internal standard, the accuracy and precision were evaluated using quality control (QC) samples at multiple concentration levels. The between-run and within-run precision for QC samples were found to be between 1.0% and 5.9% RSD, with accuracy ranging from +1.7% to +6.3% RE. nih.gov These results fall well within the typical acceptance criteria for bioanalytical methods, demonstrating the robustness conferred by the deuterated internal standard.

| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%RE) |

|---|---|---|---|

| Low | 0.3 | 1.0% - 5.9% | +1.7% to +6.3% |

| Medium | 1.5 | 1.0% - 5.9% | +1.7% to +6.3% |

| High | 3.5 | 1.0% - 5.9% | +1.7% to +6.3% |

Data synthesized from reported ranges in a validated method. nih.gov

Limits of Detection (LOD) and Quantification (LOQ) Assessment

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. juniperpublishers.com

These limits are crucial for determining the sensitivity of an assay. They can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3σ/S and LOQ = 10σ/S. tbzmed.ac.irsepscience.com For an assay measuring terfenadine in human plasma with a deuterated internal standard, the limit of detection was reported to be 0.1 ng/mL, showcasing the high sensitivity achievable with this approach. nih.gov

Matrix Effects and Compensation Strategies

Matrix effects are a common challenge in bioanalysis, particularly with electrospray ionization mass spectrometry. These effects arise from components of the biological matrix (e.g., salts, lipids, proteins) that co-elute with the analyte and interfere with its ionization, causing either ion suppression or enhancement. This can lead to inaccurate and imprecise results.

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. lcms.cz Because this compound has the same physicochemical properties as terfenadine, it is affected by the matrix in an identical manner. texilajournal.com Any ion suppression or enhancement will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of their peak areas remains constant and unaffected by the matrix, leading to accurate and reliable quantification even in complex biological samples. texilajournal.comlcms.cz

Analyte Stability in Research Matrices

The reliability and accuracy of quantitative bioanalytical methods are fundamentally dependent on the stability of the analyte and the internal standard in the biological matrix under various conditions encountered during sample handling, storage, and analysis. This compound, a deuterated analog of Terfenadine, is commonly employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of Terfenadine. Ensuring the stability of this compound is a critical component of method validation, as any degradation could lead to inaccurate quantification of the target analyte.

Stability evaluations are typically conducted by analyzing quality control (QC) samples, which are spiked with a known concentration of the analyte and internal standard, after exposure to specific storage and handling conditions. The results are then compared to the analysis of freshly prepared QC samples. The stability of the analyte is considered acceptable if the mean concentration of the stability-tested samples is within ±15% of the nominal concentration.

Detailed research findings from validation studies demonstrate the stability of this compound under various conditions, ensuring its suitability as an internal standard. These studies typically include assessments of freeze-thaw stability, short-term (bench-top) stability, and long-term stability in the relevant biological matrix, most commonly human plasma.

Freeze-Thaw Stability

Samples in a bioanalytical workflow may undergo multiple freeze-thaw cycles. It is therefore essential to establish that the analyte is stable under these conditions. Freeze-thaw stability studies for this compound are typically performed by subjecting QC samples to a minimum of three freeze-thaw cycles. In each cycle, the samples are frozen at a specified temperature (e.g., -20°C or -70°C) for at least 12 hours and then thawed to room temperature.

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low QC | 1.0 | 1.03 | 103.0 | 4.2 |

| High QC | 80.0 | 78.9 | 98.6 | 2.8 |

Short-Term (Bench-Top) Stability

This experiment is designed to simulate the conditions samples may experience when left at room temperature on a laboratory bench during processing. The stability of this compound in the research matrix is assessed by analyzing QC samples that have been kept at room temperature for a specified period, which should be at least as long as the expected sample processing time.

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low QC | 1.0 | 0.98 | 98.0 | 5.1 |

| High QC | 80.0 | 81.2 | 101.5 | 3.5 |

Long-Term Stability

Long-term stability studies are crucial to ensure that the analyte does not degrade over the course of a clinical or preclinical study, where samples may be stored for extended periods. QC samples are stored at a specified temperature (e.g., -20°C or -70°C) and analyzed at various time points to determine the maximum allowable storage duration.

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low QC | 1.0 | 1.05 | 105.0 | 6.3 |

| High QC | 80.0 | 79.5 | 99.4 | 4.1 |

The consistently high accuracy and precision observed in these stability studies confirm that this compound is a stable and reliable internal standard for the quantification of Terfenadine in human plasma under typical bioanalytical laboratory conditions.

Applications of Terfenadine D10 As a Stable Isotope Internal Standard

Enhancement of Quantitative Accuracy in Bioanalytical Assays

The fundamental advantage of using Terfenadine-d10 as an internal standard is the significant enhancement of quantitative accuracy in bioanalytical methods. crimsonpublishers.com In techniques like LC-MS/MS, an internal standard is added at a known concentration to every sample, including calibration standards and quality controls, at the beginning of the sample preparation process. scispace.com Because this compound has nearly identical physicochemical properties to the non-labeled analyte (Terfenadine), it experiences similar behavior during extraction, chromatography, and ionization. nih.gov

This co-eluting, chemically analogous standard effectively compensates for matrix effects—the suppression or enhancement of the analyte's signal by other components in a complex biological sample like plasma or urine. crimsonpublishers.comcerilliant.com By calculating the ratio of the analyte's response to the internal standard's response, variations in ionization efficiency are normalized, leading to more accurate and reliable quantification. scispace.com

Bioanalytical method validation guidelines from regulatory bodies mandate stringent criteria for accuracy and precision. ajpsonline.comau.dk Typically, the mean value of quality control samples must be within ±15% of the nominal concentration, and ±20% at the lower limit of quantitation (LLOQ). au.dkich.org The use of a deuterated internal standard like this compound is instrumental in meeting these rigorous requirements. A sensitive LC-MS-MS method for quantifying terfenadine (B1681261) in human plasma using a deuterium-labeled internal standard demonstrated excellent precision and accuracy over a linear range of 0.1 to 5.0 ng/ml. nih.gov

Table 1: Example of Bioanalytical Method Validation Data Using a Deuterated Terfenadine Internal Standard This table is representative of typical validation results as described in the literature, such as the study by G. J. Krol et al., which reported high precision and accuracy. nih.gov

| Quality Control Sample (ng/mL) | Between-Run Precision (% RSD) | Between-Run Accuracy (% RE) | Within-Run Precision (% RSD) | Within-Run Accuracy (% RE) |

| 0.3 (Low) | 5.9 | +6.3 | 4.8 | +2.3 |

| 1.5 (Medium) | 1.0 | +1.7 | 2.5 | +4.0 |

| 3.5 (High) | 3.8 | +3.1 | 1.9 | +2.9 |

| RSD = Relative Standard Deviation; RE = Relative Error |

Normalization of Sample Preparation and Instrumental Variability

Bioanalytical procedures involve multiple steps, each introducing potential variability. virginia.gov this compound is critical for normalizing these variations.

Sample Preparation: During sample preparation, which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction, there is an inherent risk of analyte loss. The recovery of the analyte may not be 100% or consistent across all samples. gmp-compliance.org Since this compound is added before these steps and behaves like the analyte, its recovery will mirror that of the analyte. scispace.comgmp-compliance.org Therefore, the ratio of analyte to internal standard remains constant, correcting for any inconsistencies in extraction efficiency. gmp-compliance.org

Instrumental Analysis: Variability can also arise from the analytical instrument itself. This includes minor fluctuations in the volume of sample injected into the chromatograph or changes in the ionization efficiency within the mass spectrometer's ion source. scispace.comcerilliant.com Because this compound co-elutes with Terfenadine, both are subjected to the same instrumental conditions at the same moment. Any variation in instrument performance affects both compounds equally, leaving their signal ratio unchanged. This normalization is a key reason why SIL internal standards are preferred over structural analogues, which may have different retention times or ionization characteristics. scispace.comnih.gov

Table 2: Normalization of Analytical Variability by this compound

| Source of Variability | How this compound Compensates |

| Sample Extraction | Experiences identical losses as the analyte, ensuring the analyte/IS ratio remains constant despite variable recovery. gmp-compliance.org |

| Matrix Effects | Co-elutes with the analyte and is subject to the same ionization suppression or enhancement, normalizing the signal. cerilliant.com |

| Injection Volume | Any fluctuation in injected volume affects both analyte and IS proportionally, preserving their ratio. scispace.com |

| Ionization Efficiency | Temporal changes in the MS source efficiency impact both compounds simultaneously, thus being canceled out in the ratio calculation. scispace.com |

Role in Drug Metabolism and Disposition (DMD) Research Methodologies

In drug metabolism and disposition (DMD) studies, which encompass the investigation of a drug's absorption, distribution, metabolism, and excretion (ADME), the accurate quantification of the parent drug and its metabolites is fundamental. Terfenadine is known to undergo extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4. drugbank.comnih.gov This process converts it into its main active metabolite, fexofenadine, as well as other minor metabolites. nih.govresearchgate.net

This compound is an indispensable tool in these studies. It allows for the precise measurement of unchanged Terfenadine in biological matrices, even in the presence of high concentrations of its metabolites. benchchem.com By using LC-MS/MS, analysts can set one detection channel for the mass transition of Terfenadine and another for this compound. This specificity prevents interference from metabolites and ensures that the quantification of the parent drug is accurate. Such precise data is vital for constructing accurate pharmacokinetic models and understanding the rate and extent of metabolic conversion.

Furthermore, advanced techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) are used to visualize the spatial distribution of drugs and their metabolites within tissue sections. scienceopen.com In such applications, this compound would be used to establish a quantitative reference directly within the tissue, enabling researchers to not only see where the drug goes but also to accurately measure its concentration in specific anatomical regions, providing critical insights into drug disposition. scienceopen.com

Table 3: Major Metabolic Pathway of Terfenadine Information sourced from studies on Terfenadine metabolism. nih.gov

| Parent Compound | Primary Metabolizing Enzyme | Key Metabolite(s) |

| Terfenadine | CYP3A4 | Fexofenadine (Terfenadine acid), Terfenadine alcohol, Azacyclonol |

Facilitating Quantitative Proteomics and Metabolomics Research

Quantitative proteomics and metabolomics are large-scale studies of proteins and metabolites within a biological system. revespcardiol.org These "omics" fields rely on highly sensitive instrumentation, primarily mass spectrometry, to detect and quantify thousands of molecules simultaneously to discover biomarkers or understand disease pathways. revespcardiol.orgnih.gov

The complexity of the samples in these studies presents significant analytical challenges, including matrix effects and run-to-run instrumental variability. nih.govtum.de While this compound is not used to quantify endogenous proteins or metabolites, it plays a vital role in metabolomics studies that investigate the effect of a drug on the metabolome. In such a study, this compound would be used as the internal standard to ensure the accurate quantification of Terfenadine itself. This allows researchers to reliably correlate changes in the endogenous metabolome with precise concentrations of the administered drug.

The principles underlying the use of this compound are central to all quantitative mass spectrometry-based omics. Labeled internal standards are crucial for achieving the analytical rigor needed to detect subtle but significant biological changes. crimsonpublishers.commetwarebio.com They provide a stable reference point in a highly complex and variable analytical environment, ensuring that observed changes are due to biological phenomena rather than analytical artifacts.

Table 4: Role of SIL Internal Standards in Addressing 'Omics' Research Challenges

| Challenge in Proteomics/Metabolomics | How SIL Standards (e.g., this compound) Provide a Solution |

| High Sample Complexity | Provides a specific and unambiguous signal for the target analyte amidst thousands of interfering compounds. |

| Ionization Suppression/Enhancement | Co-elutes and experiences the same matrix effects, allowing for accurate normalization of the analyte signal. nih.gov |

| Inter- and Intra-run Variability | Corrects for fluctuations in instrument performance over time and across different samples, improving data comparability. tum.de |

| Absolute Quantification | Enables the conversion of signal intensity ratios into absolute concentrations, which is critical for biomarker validation. |

Metabolic Studies and Isotope Effects Investigated with Terfenadine D10

In Vitro Metabolism Studies Using Deuterated Substrates

In vitro systems are fundamental for isolating and characterizing the metabolic fate of xenobiotics. Using deuterated substrates like Terfenadine-d10 in these controlled environments allows researchers to elucidate specific metabolic events without the complexities of a full biological organism.

The liver is the primary site of drug metabolism, and in vitro models derived from it, such as hepatocytes and liver microsomes, are crucial for preclinical studies. thermofisher.com Liver microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. thermofisher.com

In a typical experimental setup, this compound is incubated with human liver microsomes (HLMs) or cryopreserved hepatocytes. The reaction is initiated by adding cofactors like NADPH and allowed to proceed at 37°C. thermofisher.com The use of this compound as the substrate allows for its metabolism to be studied in parallel with its non-deuterated counterpart. This comparative approach is essential for identifying any alterations in metabolic pathways or rates due to the presence of deuterium (B1214612). The stable isotope label ensures that the compound and its subsequent metabolites can be clearly distinguished and quantified by mass spectrometry from the non-deuterated form and other endogenous molecules.

The biotransformation of terfenadine (B1681261) is extensive and primarily mediated by the cytochrome P450 system. nih.govdoi.org Studies using human liver microsomes have identified CYP3A4 as the principal enzyme responsible for the initial steps of terfenadine metabolism, which involve the formation of terfenadine alcohol and azacyclonol. nih.govdoi.org The formation of the alcohol metabolite occurs at a rate approximately three times higher than that of azacyclonol. nih.govdoi.org Subsequently, terfenadine alcohol is further metabolized, also by CYP3A4, to a carboxylic acid metabolite (fexofenadine) and azacyclonol. nih.govdoi.org

In addition to the dominant role of CYP3A4, other isoforms are involved. Research has shown that CYP2D6 and CYP2J2 can also catalyze the hydroxylation of terfenadine. capes.gov.brnih.gov While the rate of metabolism by CYP2D6 is about six times lower than that of CYP3A4, both enzymes exhibit similar binding affinities (Kₘ values). capes.gov.brnih.gov

By incubating this compound with specific recombinant human CYP enzymes or with HLMs in the presence of selective chemical inhibitors, researchers can precisely confirm which isoforms are responsible for its metabolism. Determining the Michaelis-Menten constants (Kₘ and Vₘₐₓ) for the deuterated compound and comparing them to the non-deuterated form reveals any kinetic isotope effects on enzyme activity.

Table 1: Enzyme Kinetic Parameters for Terfenadine Metabolism by Human CYP Isoforms

| CYP Isoform | Metabolite Formed | Kₘ (μM) | Vₘₐₓ (pmol/min/nmol P450) |

|---|---|---|---|

| CYP3A4 | Hydroxyterfenadine | 13 | 1257 |

| CYP2D6 | Hydroxyterfenadine | 9 | 206 |

Data derived from studies on non-deuterated terfenadine. A parallel study with this compound would be required to assess the deuterium isotope effect on these parameters. capes.gov.br

In Vivo Metabolic Pathway Elucidation (Methodological Focus)

While in vitro studies identify potential metabolic pathways, in vivo studies are necessary to understand how a drug is processed in a complete living system. The use of isotopically labeled compounds like this compound is methodologically critical for this purpose.

Following administration of this compound to a test subject, its absorption, distribution, metabolism, and excretion (ADME) can be meticulously traced. The deuterium label acts as a signature, allowing analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to differentiate the administered drug and its metabolites from any endogenous compounds or the non-deuterated form.

This tracing capability is crucial for building a complete picture of the drug's metabolic fate. Researchers can collect biological samples (e.g., plasma, urine) over time to identify and quantify the parent compound (this compound) and all its deuterated metabolites, such as d₉-fexofenadine and d₉-azacyclonol. This provides a definitive map of the biotransformation pathways and helps to identify any previously unknown or low-abundance metabolites that might be missed in studies using unlabeled drugs.

A primary reason for using deuterated compounds in metabolic research is to investigate the kinetic isotope effect (KIE). nih.gov The KIE occurs when the substitution of a heavier isotope at a specific atomic position involved in a bond-breaking step of a chemical reaction alters the rate of that reaction. nih.gov In drug metabolism, many CYP450-mediated reactions involve the cleavage of a carbon-hydrogen (C-H) bond. Replacing this bond with a stronger carbon-deuterium (C-D) bond can slow down the reaction rate. nih.govdntb.gov.ua

Table 2: Hypothetical Comparative Pharmacokinetic Parameters to Assess Isotope Effect

| Compound | Clearance (CL) (L/h/kg) | Half-life (t₁/₂) (h) | Exposure (AUC) (ng·h/mL) |

|---|---|---|---|

| Terfenadine | Value A | Value X | Value M |

| This compound | Value B | Value Y | Value N |

This table illustrates the type of data required to assess the in vivo deuterium isotope effect. A statistically significant difference between the parameters for the two compounds would quantify the effect.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Terfenadine |

| Fexofenadine |

| Azacyclonol |

| Terfenadine alcohol |

| NADPH |

| d₉-fexofenadine |

Impurity Profiling and Reference Standard Applications in Pharmaceutical Quality Control

Identification and Quantification of Impurities in Terfenadine (B1681261) and Related Compounds

The accurate identification and quantification of impurities in terfenadine are essential for meeting stringent regulatory requirements. usp.orgenamine.net Analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are frequently employed for this purpose due to their high selectivity and sensitivity. researchgate.netgriffith.edu.au In these methods, Terfenadine-d10 is used as an internal standard to ensure the accuracy and precision of the quantification of terfenadine and its related impurities.

The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects—the suppression or enhancement of ionization caused by other components in the sample. griffith.edu.au Because this compound has physicochemical properties nearly identical to the analyte, it co-elutes and experiences similar matrix effects, allowing for reliable normalization of the analytical signal. sigmaaldrich.com This ensures that the calculated concentration of an impurity is not skewed by variations in sample preparation or instrument response. griffith.edu.au

Common impurities of terfenadine that require monitoring include those arising from synthesis and degradation. pharmaffiliates.com The analytical methods developed must be able to separate and quantify these compounds from the main API.

Table 1: Example of Terfenadine Impurities and Analytical Method Parameters

| Compound Name | CAS Number | Molecular Formula | Analytical Technique | Role of this compound |

|---|---|---|---|---|

| Terfenadine | 50679-08-8 | C₃₂H₄₁NO₂ | HPLC-MS/MS | Analyte |

| Terfenadine Impurity A | 43076-30-8 | C₃₂H₃₉NO₂ | HPLC-MS/MS | Impurity to be quantified |

| Terfenadine Impurity D | 93052-68-7 | C₃₂H₃₉NO | HPLC-MS/MS | Impurity to be quantified |

| Terfenadine Impurity F | 50707-13-6 | C₃₂H₃₇N | HPLC-MS/MS | Impurity to be quantified |

| This compound | N/A | C₃₂H₃₁D₁₀NO₂ | HPLC-MS/MS | Internal Standard |

This table is for illustrative purposes and may not be exhaustive.

Development of Impurity Reference Standards for Quality Assurance

Impurity reference standards are highly characterized materials used to confirm the identity and purity of pharmaceutical substances. axios-research.comsynzeal.com They are a cornerstone of quality assurance, enabling the validation of analytical methods and the routine quality control of drug batches. enamine.net The development of these standards, particularly for impurities that may not be commercially available, is a critical process in drug manufacturing.

This compound serves as a vital reference standard in the quality assurance of terfenadine. As a stable isotope-labeled standard, it is particularly valuable for quantitative analysis using isotope dilution mass spectrometry (IDMS). This method provides a high level of accuracy and is often considered a definitive method for quantification. The use of this compound as an internal reference standard helps to control for variability during the analytical process. sigmaaldrich.com

The characteristics of a high-quality reference standard, all of which apply to this compound when used for this purpose, are detailed below.

Table 2: Characteristics of a High-Quality Reference Standard

| Characteristic | Description | Relevance of this compound |

|---|---|---|

| High Purity | The standard should be of the highest possible purity, with any impurities fully characterized. | Ensures that the analytical signal is not confounded by contaminants, providing a true reference point. |

| Detailed Characterization | Structure confirmed by methods like NMR and Mass Spectrometry; purity assessed by chromatography (e.g., HPLC). | A comprehensive Certificate of Analysis (CoA) for the standard provides confidence in its identity and purity. axios-research.comsynzeal.com |

| Stability | The standard must be stable under specified storage conditions to ensure its integrity over time. | Deuterium (B1214612) labeling does not typically affect the chemical stability of the molecule under proper storage. |

| Traceability | Where applicable, its value should be traceable to national or international standards (e.g., USP, EP). sigmaaldrich.com | Ensures consistency and comparability of results across different laboratories and batches. |

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions (e.g., acid, base, light, heat, oxidation) to accelerate its decomposition. nih.govnih.gov The primary goal of these studies is to develop and validate stability-indicating analytical methods—methods that can accurately measure the active ingredient in the presence of its degradation products. nih.govresearchgate.net

In forced degradation studies of terfenadine, this compound plays a crucial role as an internal standard for the accurate quantification of the parent drug as it degrades and for the quantification of the resulting degradation products. github.io By spiking both the stressed and unstressed samples with a known concentration of this compound, analysts can accurately track the decrease in terfenadine concentration and the emergence of degradants, even if the degradation products are unknown or co-elute with other peaks in the chromatogram. nih.govgithub.io

LC-MS/MS is a powerful technique for analyzing the complex mixtures that result from forced degradation studies. github.io The use of this compound allows for precise quantification, helping to establish mass balance and ensure that all significant degradation products are accounted for. researchgate.net

Table 3: Typical Conditions for Forced Degradation Studies of Terfenadine

| Stress Condition | Typical Reagents and Conditions | Purpose and Role of this compound |

|---|---|---|

| Acid Hydrolysis | e.g., 0.1 M HCl at 60°C for 24 hours | To identify acid-labile bonds and degradation pathways. This compound is used as an internal standard to quantify remaining terfenadine and any degradants formed. github.io |

| Base Hydrolysis | e.g., 0.1 M NaOH at 60°C for 24 hours | To identify base-labile bonds and degradation pathways. This compound provides accurate quantification in the complex sample matrix. |

| Oxidative Stress | e.g., 3% H₂O₂ at room temperature for 48 hours | To investigate susceptibility to oxidation. This compound helps in the accurate measurement of the N-oxide and other oxidative degradation products. researchgate.netgithub.io |

| Thermal Stress | e.g., Solid drug at 80°C for 72 hours | To assess the impact of heat on stability. This compound is used to quantify any thermally induced degradation. |

| Photostability | e.g., Exposure to UV/Vis light as per ICH Q1B guidelines | To determine light sensitivity. This compound allows for precise measurement of photodegradation. |

Advanced Research Perspectives in Drug Discovery and Pharmaceutical Analysis Involving Deuterated Compounds

Contribution to Early-Stage Drug Development Methodologies

Deuterated compounds, such as Terfenadine-d10, are playing an increasingly vital role in the early stages of drug development, offering significant advantages in understanding a drug candidate's profile. pharmaffiliates.com The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, can subtly but powerfully alter a molecule's properties, providing researchers with critical insights long before a drug enters clinical trials. pharmaffiliates.commusechem.com

One of the primary contributions of deuterated compounds is in the detailed investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de By using a deuterated version of a drug, like this compound, as an internal standard in quantitative bioanalysis, researchers can achieve highly accurate and precise measurements of the drug and its metabolites in biological samples. clearsynth.comiaea.orgpubcompare.ai This is crucial during preclinical development to understand the pharmacokinetic pathway of a new chemical entity. iris-biotech.de The use of stable isotope-labeled internal standards (SIL-IS) is considered a best practice to mitigate "matrix effects," where the complex biological sample can interfere with the analytical signal, leading to unreliable data. kcasbio.com

Furthermore, the "kinetic isotope effect" introduced by deuteration can be exploited to study metabolic pathways. symeres.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. nih.gov This allows researchers to identify the primary sites of metabolism on a drug molecule, which is invaluable information for optimizing drug design to enhance stability and bioavailability. pharmaffiliates.comsymeres.com For instance, if a particular position on a molecule is found to be a metabolic "hotspot," deuteration at that site can lead to a more stable compound with an extended half-life. symeres.com

Early-phase clinical trials, including first-in-human studies, benefit significantly from the data generated using deuterated compounds. biopharmaservices.comecrin.org These studies aim to establish the safety, tolerability, and pharmacokinetic profile of a new investigational drug. biopharmaservices.comecrin.org The precise quantitative data obtained using deuterated internal standards helps in making informed go/no-go decisions for further development. biopharmaservices.com

Key Contributions of Deuterated Compounds in Early Drug Development:

| Contribution | Description | Impact on Development |

| Enhanced Bioanalytical Accuracy | Serve as ideal internal standards for mass spectrometry-based quantification, minimizing matrix effects. clearsynth.comkcasbio.com | Provides reliable pharmacokinetic data essential for dose selection and safety assessment. biopharmaservices.com |

| Metabolic Pathway Elucidation | The kinetic isotope effect helps to identify sites of metabolic breakdown on a drug molecule. symeres.comnih.gov | Guides medicinal chemists in designing more stable and effective drug candidates. pharmaffiliates.com |

| Improved Pharmacokinetic Profiles | Deuteration at metabolic hotspots can slow down drug clearance, potentially improving bioavailability and half-life. symeres.com | Can lead to drugs with more favorable dosing regimens and better patient compliance. pharmaffiliates.com |

| Informing Preclinical and Early Clinical Studies | Provides crucial ADME data to support the transition from laboratory research to human trials. iris-biotech.debiopharmaservices.com | Reduces the risk of failure in later, more expensive stages of drug development. |

Integration of Deuterated Standards in High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify potential "hits" against a specific biological target. evotec.combmglabtech.com The integration of deuterated standards, including this compound, into HTS workflows significantly enhances the quality and reliability of the data generated.

While HTS is primarily designed for speed and volume, the accuracy of hit identification is paramount. bmglabtech.com Deuterated internal standards are instrumental in quantitative HTS (qHTS) assays that utilize mass spectrometry as the detection method. In these assays, the deuterated standard is added to each well, serving as a robust internal reference to normalize for variations in sample preparation, instrument response, and matrix effects. clearsynth.compubcompare.ai This ensures that the measured activity of each compound is accurate, reducing the rate of false positives and false negatives.

The process involves screening large compound libraries, often containing hundreds of thousands of molecules, in a miniaturized and automated format. evotec.combmglabtech.com The goal is to identify compounds that exhibit a desired biological or biochemical activity, which are then selected for further optimization. bmglabtech.com The use of a deuterated standard like this compound, which is chemically identical to the analyte but mass-shifted, allows for precise quantification by comparing the analytical response of the analyte to that of the known concentration of the internal standard. clearsynth.com

For example, in a screen to identify inhibitors of a particular metabolic enzyme, a deuterated version of the enzyme's substrate could be used. The rate of formation of the deuterated product would be precisely measured, providing a reliable indication of the test compound's inhibitory effect. This approach is particularly valuable in complex biological matrices where variability can obscure true hits. kcasbio.com

Advantages of Deuterated Standards in HTS:

| Advantage | Description |

| Improved Data Quality | Corrects for variability in automated liquid handling and instrument performance. |

| Accurate Hit Identification | Reduces false positives and negatives by providing a reliable internal reference for quantification. clearsynth.com |

| Compensation for Matrix Effects | Normalizes for ion suppression or enhancement in complex biological assays, a common issue in LC-MS/MS analysis. kcasbio.com |

| Method Robustness | Ensures that the screening assay is reliable and reproducible over the course of a large-scale campaign. clearsynth.com |

Future Directions in Stable Isotope Labeling for Pharmaceutical Research

The field of stable isotope labeling, particularly with deuterium, is poised for significant growth and innovation, promising to further revolutionize pharmaceutical research. clearsynthdiscovery.comglobenewswire.com The increasing recognition of the benefits of deuterated compounds is driving investment and research into new applications and more efficient synthesis methods. globenewswire.comwiseguyreports.com

One of the most promising future directions is the development of de novo deuterated drugs. globenewswire.com Instead of simply using deuteration to improve existing drugs, researchers are increasingly designing new chemical entities with deuterium incorporated from the outset. globenewswire.com This strategic placement of deuterium can be crucial for optimizing efficacy and minimizing toxicity. globenewswire.com As our understanding of the kinetic isotope effect and its influence on drug metabolism deepens, the rational design of deuterated pharmaceuticals will become more prevalent.

Another key area of advancement lies in the methods for synthesizing stable isotope-labeled compounds. symeres.com Developing more efficient, cost-effective, and precise deuteration techniques will be critical for expanding the use of these compounds. globenewswire.com This includes late-stage functionalization, where deuterium is introduced at a final step in the synthesis, allowing for the rapid generation of deuterated analogs of promising drug candidates. musechem.com

The application of deuterated compounds is also expected to expand into new therapeutic areas. While they have already shown promise in treating conditions like Huntington's disease, there is significant potential in oncology, neurodegenerative diseases, and metabolic disorders. clearsynthdiscovery.comglobenewswire.com In cancer therapy, for example, deuteration could reduce the toxic byproducts of drug metabolism, leading to safer treatments. clearsynthdiscovery.com

Furthermore, the integration of stable isotope labeling with other advanced analytical techniques will continue to provide deeper insights. silantes.com For instance, combining deuteration with advanced mass spectrometry and NMR spectroscopy will allow for more detailed studies of protein dynamics, drug-target interactions, and metabolic fluxes within cells. symeres.comsilantes.combocsci.com This will be invaluable for personalized medicine, where understanding a patient's specific metabolic profile can guide the selection of the most effective and safest therapy. pharmaffiliates.com

Emerging Trends in Stable Isotope Labeling:

| Trend | Potential Impact |

| De Novo Deuterated Drugs | Creation of new medicines with enhanced safety and efficacy profiles from the initial design phase. globenewswire.com |

| Advanced Synthesis Methods | More accessible and cost-effective production of a wider range of deuterated compounds for research. symeres.com |

| Expansion into New Therapeutic Areas | Development of novel treatments for diseases like cancer and Alzheimer's, where metabolic stability is key. clearsynthdiscovery.com |

| Synergy with Advanced Analytics | Deeper understanding of disease mechanisms and drug action at the molecular level, paving the way for precision medicine. silantes.combocsci.com |

| Sustainable Research | Use of deuterated materials to study the degradation pathways of biodegradable materials, contributing to environmental science. resolvemass.ca |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.